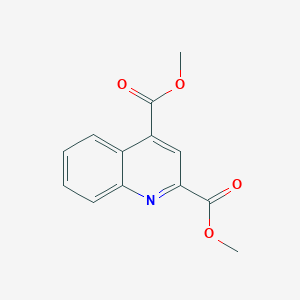
3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
説明
3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as P7C3, is a novel neuroprotective compound that has been found to promote neurogenesis and protect against neuronal cell death. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
科学的研究の応用
Coordination Chemistry and Material Science
A review by Boča, Jameson, and Linert (2011) highlights the versatility of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) in coordination chemistry. These compounds exhibit diverse properties, including different protonated and/or deprotonated forms, complexation with various metals, and notable spectroscopic, structural, magnetic, and electrochemical activities. Such characteristics make them promising candidates for material science applications, potentially in creating novel materials with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).
Optoelectronics and Luminescent Materials
Lipunova, Nosova, Charushin, and Chupakhin (2018) discuss the application of quinazoline and pyrimidine derivatives, which are structurally related to benzimidazole compounds, in optoelectronics. These derivatives are integral to the development of luminescent small molecules and chelate compounds, contributing to advancements in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of benzimidazole units into π-extended systems enhances the electroluminescent properties, making these compounds valuable for fabricating materials for white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).
DNA Interaction and Molecular Biology
The review by Issar and Kakkar (2013) provides insight into the interaction of Hoechst 33258, a bis-benzimidazole derivative, with DNA. It specifically binds to the minor groove of double-stranded B-DNA with a preference for AT-rich sequences. This binding characteristic makes Hoechst derivatives, including those related to 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, useful in molecular biology for DNA staining, flow cytometry, and analysis of chromosomal structures in plant cells (Issar & Kakkar, 2013).
作用機序
Target of Action
Similar benzimidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines .
Mode of Action
The compound interacts with its targets by binding to them, which leads to the inhibition of microtubule assembly formation . This interaction disrupts the normal functioning of the cells, leading to their death.
Result of Action
The result of the compound’s action is the inhibition of cell growth and division, leading to cell death. This has been observed in certain cancer cell lines, where the compound showed considerable cytotoxicity .
Action Environment
The action, efficacy, and stability of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been found to be influenced by the presence or absence of certain substances . .
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLTPVWCCSFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420605 | |
| Record name | 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
842149-97-7 | |
| Record name | 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060704.png)




![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)



![n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B3060718.png)

![2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-](/img/structure/B3060720.png)
